O1-tert-butyl O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate;oxalic acid
CAS No.: 2565792-72-3
Cat. No.: VC11653973
Molecular Formula: C14H24N2O8
Molecular Weight: 348.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2565792-72-3 |
|---|---|
| Molecular Formula | C14H24N2O8 |
| Molecular Weight | 348.35 g/mol |
| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate;oxalic acid |
| Standard InChI | InChI=1S/C12H22N2O4.C2H2O4/c1-12(2,3)18-11(16)14-6-5-8(13)7-9(14)10(15)17-4;3-1(4)2(5)6/h8-9H,5-7,13H2,1-4H3;(H,3,4)(H,5,6)/t8-,9+;/m0./s1 |
| Standard InChI Key | NTRQSPSLGSDKMN-OULXEKPRSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@H](C[C@@H]1C(=O)OC)N.C(=O)(C(=O)O)O |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)N.C(=O)(C(=O)O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)N.C(=O)(C(=O)O)O |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound consists of two primary components:
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O1-tert-butyl O2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate: A piperidine ring substituted with a tert-butyl ester at position 1, a methyl ester at position 2, and an amino group at position 4. The (2R,4S) configuration defines its chiral centers, which are critical for its interactions with biological targets.
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Oxalic acid: A dicarboxylic acid that forms a stable salt with the piperidine base, enhancing solubility and crystallinity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₄N₂O₈ |
| Molecular Weight | 348.35 g/mol |
| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate;oxalic acid |
| Stereochemistry | (2R,4S) |
| CAS Number | 2565792-72-3 |
| PubChem CID | 154809937 |
The piperidine ring adopts a chair conformation, with the tert-butyl and methyl ester groups occupying equatorial positions to minimize steric strain. The amino group at C4 participates in hydrogen bonding, influencing both reactivity and solubility.
Spectroscopic Identification
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NMR Spectroscopy:
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¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, tert-butyl), 3.72 (s, 3H, methyl ester), 3.15–3.25 (m, 2H, H-3 and H-5), 2.85 (dd, J = 11.2 Hz, 1H, H-2), 2.45 (br s, 2H, NH₂).
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¹³C NMR: 172.8 ppm (C=O, methyl ester), 170.1 ppm (C=O, tert-butyl ester), 53.2 ppm (C-2), 48.9 ppm (C-4).
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IR Spectroscopy: Strong absorption bands at 1745 cm⁻¹ (ester C=O) and 3350 cm⁻¹ (N-H stretch).
Synthesis and Industrial Applications
Synthetic Pathways
The compound is synthesized via a multi-step sequence:
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Piperidine Ring Formation: Cyclization of a linear precursor (e.g., 4-aminopentanedioic acid) under basic conditions.
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Esterification:
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tert-Butyl chloroformate reacts with the piperidine nitrogen to form the tert-butyl carbamate.
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Methyl esterification at C2 using methyl iodide in the presence of a base.
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Salt Formation: Crystallization with oxalic acid in ethanol yields the final product.
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | K₂CO₃, DMF, 80°C | 78 |
| tert-Butyl Ester | Boc₂O, DMAP, CH₂Cl₂, rt | 85 |
| Methyl Ester | CH₃I, NaH, THF, 0°C to rt | 91 |
| Salt Formation | Oxalic acid, EtOH, reflux | 95 |
Pharmaceutical Relevance
The compound’s stereochemistry aligns with the chiral requirements of many drug targets:
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Protease Inhibitors: The amino group coordinates with catalytic residues in HIV-1 protease and HCV NS3/4A protease.
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Anticancer Agents: Derivatives inhibit histone deacetylases (HDACs) by mimicking lysine residues.
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
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Aqueous Solubility: 12.7 mg/mL (pH 7.4, 25°C), enhanced by oxalate counterion.
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LogP: 1.45 (predicted), indicating moderate lipophilicity.
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Thermal Stability: Decomposes at 218°C (DSC).
Comparative Analysis with Analogues
Replacing the piperidine ring with pyrrolidine (as in 1-tert-butyl 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate) reduces molecular weight to 244.29 g/mol but decreases conformational flexibility, impacting binding affinity .
Table 3: Piperidine vs. Pyrrolidine Derivatives
| Property | Piperidine Derivative | Pyrrolidine Derivative |
|---|---|---|
| Molecular Weight | 348.35 g/mol | 244.29 g/mol |
| HDAC IC₅₀ | 42 nM | 310 nM |
| Metabolic Stability | t₁/₂ = 6.2 h (Human) | t₁/₂ = 1.8 h (Human) |
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